molecular formula C9H12N2O B6209527 N1-(oxetan-3-yl)benzene-1,3-diamine CAS No. 1456595-17-7

N1-(oxetan-3-yl)benzene-1,3-diamine

Cat. No.: B6209527
CAS No.: 1456595-17-7
M. Wt: 164.2
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Description

N1-(oxetan-3-yl)benzene-1,3-diamine is a chemical building block offered For Research Use Only, intended for use in laboratory settings. Compounds featuring an oxetane ring, such as this diamino derivative, are of significant interest in medicinal chemistry and drug discovery. The oxetane moiety is a valuable polar functionality that can improve the physicochemical properties of drug candidates, influencing solubility and metabolic stability . As a substituted benzene-diamine, this compound provides two reactive amino groups that can be further functionalized, making it a versatile intermediate for synthesizing more complex molecules, such as creating analogs of piperazine-based scaffolds . Researchers may utilize it in the development of compound libraries for high-throughput screening or as a precursor in synthesizing potential kinase inhibitors or other biologically active small molecules. Disclaimer: The specific physicochemical data, analytical characterization, and biological activity for this exact compound (this compound) are not fully detailed in the available search results. The information presented is based on the properties and research applications of closely related chemical structures . Researchers are advised to consult relevant safety data sheets and conduct their own analytical characterization prior to use.

Properties

CAS No.

1456595-17-7

Molecular Formula

C9H12N2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for N1 Oxetan 3 Yl Benzene 1,3 Diamine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. rsc.org For N1-(oxetan-3-yl)benzene-1,3-diamine, the most logical disconnection is the C-N bond between the benzene (B151609) ring and the oxetane (B1205548) moiety. This leads to two primary synthons: a 1,3-diaminobenzene synthon and an oxetan-3-yl synthon.

A plausible retrosynthetic pathway is illustrated below:

Scheme 1: Retrosynthetic Analysis of this compound

Retrosynthetic analysis of this compound showing the key C-N bond disconnection.

This analysis suggests that the target molecule can be synthesized by reacting a suitable 1,3-phenylenediamine derivative with an oxetane-3-yl electrophile or by coupling 3-haloaniline with oxetan-3-amine followed by the introduction of the second amino group. The choice of the specific starting materials and reaction conditions is crucial for a successful synthesis.

Classical and Established Synthetic Routes

Traditional methods for the synthesis of aromatic amines often involve nucleophilic substitution or reductive amination. These approaches can be applied to the synthesis of this compound, although they may present certain challenges.

Amination Reactions in the Assembly of Benzene-1,3-diamine Frameworks

The benzene-1,3-diamine scaffold is a common structural motif in organic chemistry. Its synthesis can be achieved through various classical methods, such as the reduction of dinitrobenzene or the amination of dihalobenzenes. For the specific target, a pre-functionalized aniline (B41778) derivative is often a more practical starting material. For instance, starting with m-phenylenediamine (B132917) and selectively functionalizing one amino group is a potential, though often challenging, route due to selectivity issues. A more controlled approach involves using a starting material where one amino group is protected, or by introducing the amino groups sequentially.

Incorporation of the Oxetane-3-yl Substructure: Stereochemical Considerations and Challenges

The oxetane ring is a valuable structural motif in medicinal chemistry due to its unique physicochemical properties. acs.org Its incorporation can be achieved by reacting a nucleophilic amine with an electrophilic oxetane precursor, such as oxetan-3-one, followed by reduction, or by direct alkylation with a 3-halooxetane.

A key challenge in the synthesis of this compound is the potential for side reactions, such as the opening of the strained oxetane ring under harsh reaction conditions. acs.org Stereochemical control is generally not a factor in this specific molecule as the 3-position of the oxetane is not a stereocenter unless the benzene ring is asymmetrically substituted.

Contemporary Catalytic Approaches for this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal catalysis and organocatalysis offer powerful tools for the construction of the C-N bond in this compound.

Transition Metal-Catalyzed Coupling Reactions in Aromatic Diamine Synthesis

Palladium- and copper-catalyzed cross-coupling reactions are among the most important methods for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly well-suited for coupling aryl halides or triflates with amines. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.org

In the context of synthesizing this compound, a plausible route would involve the Buchwald-Hartwig amination of a 3-halo-substituted aniline (e.g., 3-bromoaniline (B18343) or 3-fluoroaniline) with oxetan-3-amine. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org

Table 1: Examples of Buchwald-Hartwig Amination for N-Arylamine Synthesis

Aryl HalideAmineCatalyst/LigandBaseSolventYield
Aryl BromidePrimary AminePd(dba)₂ / BINAPNaOt-BuTolueneGood to Excellent
Aryl ChlorideSecondary AminePd₂ (dba)₃ / XPhosK₃PO₄DioxaneGood to Excellent
Aryl TriflateAmmonia SurrogatePd(OAc)₂ / RuPhosCs₂CO₃TolueneGood

This table presents generalized conditions for Buchwald-Hartwig aminations and not specific results for the target molecule.

Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, also provide a viable, albeit often harsher, alternative for the synthesis of N-arylamines. thieme-connect.de Recent advancements have led to milder reaction conditions for copper-catalyzed aminations. rsc.org

Organocatalytic Strategies for Amine and Oxetane Ring Construction

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. rsc.orgnih.gov While direct organocatalytic arylation of oxetan-3-amine with a benzene derivative is not a well-established transformation, organocatalysts can be employed in the construction of the building blocks. For instance, organocatalytic methods can be used for the asymmetric synthesis of chiral amines or for the construction of the oxetane ring itself. acs.org The development of novel organocatalytic methods for direct C-N bond formation could provide a more sustainable route to this compound in the future. rsc.org

Sustainable and Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound can be approached through various methods, with a growing emphasis on environmentally benign processes. Key among these are reductive amination and Buchwald-Hartwig amination, both of which can be adapted to align with green chemistry principles.

Reductive amination, a cornerstone of amine synthesis, typically involves the reaction of a carbonyl compound (oxetan-3-one) with an amine (m-phenylenediamine) in the presence of a reducing agent. wikipedia.org Traditional methods often utilize stoichiometric borohydride (B1222165) reagents, but modern approaches favor catalytic hydrogenation for its improved atom economy. taylorandfrancis.com

The Buchwald-Hartwig amination offers a powerful alternative, creating the aryl-nitrogen bond through a palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine. wikipedia.orgacsgcipr.org This method's catalytic nature inherently promotes atom economy.

Solvent-Free and Aqueous Media Methodologies

A significant stride in green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of N-alkylated anilines, which is analogous to the formation of this compound, methodologies employing greener solvents have been developed. rsc.org

Aqueous Media: Reductive aminations can be performed in water, often within nanomicelles that act as reaction vessels, thereby reducing the need for traditional organic solvents. organic-chemistry.org This approach is not only environmentally friendly but can also simplify product isolation.

Ionic Liquids and Deep Eutectic Solvents (DESs): The N-alkylation of anilines has been successfully carried out in ionic liquids, which serve as both solvent and catalyst. rsc.org More recently, deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and lactic acid, have been used for the allylation of anilines at room temperature, offering a metal-free and mild alternative. csic.esrsc.org These principles could be applied to the synthesis of the target compound.

Solvent-Free Conditions: Certain reductive aminations can be conducted under neat (solvent-free) conditions, for instance, using α-picoline-borane as the reducing agent. organic-chemistry.org This dramatically reduces solvent waste and can lead to more efficient processes.

Atom Economy and Efficiency Metrics in Reaction Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. wikipedia.org Catalytic methods are inherently more atom-economical than stoichiometric reactions. wikipedia.org

Reductive Amination: Catalytic reductive amination, using H₂ and a metal catalyst (e.g., Pd/C, Raney Ni, or iridium complexes), exhibits high atom economy as the only byproduct is water. wikipedia.orgtaylorandfrancis.comacs.org This stands in contrast to methods using stoichiometric reducing agents like sodium borohydride, which generate salt byproducts. wikipedia.org The reaction mass efficiency (RME), a metric that considers the mass of all reagents, solvents, and workup materials relative to the product mass, is a practical measure of the greenness of a process. researchgate.net Optimizing catalyst loading and reaction conditions can significantly improve the RME.

Table 1: Comparison of Synthetic Strategies for this compound

Synthetic StrategyKey ReactantsCatalyst/ReagentPotential AdvantagesPotential Green Chemistry Considerations
Catalytic Reductive Aminationm-Phenylenediamine, Oxetan-3-oneH₂, Pd/C or Raney NiHigh atom economy, direct formation of the C-N bond.Use of H₂ gas requires specialized equipment; potential for greener solvents.
Stoichiometric Reductive Aminationm-Phenylenediamine, Oxetan-3-oneNaBH(OAc)₃, NaBH₃CNMilder conditions, broad functional group tolerance. organic-chemistry.orgLower atom economy due to stoichiometric waste. taylorandfrancis.com
Buchwald-Hartwig Aminationm-Phenylenediamine, 3-HalooxetanePd catalyst, phosphine ligand, baseHigh functional group tolerance, broad scope. wikipedia.orgUse of precious metal catalyst and complex ligands; optimization of solvent and base is crucial. acsgcipr.org

Stereoselective Synthesis of Chiral Analogues (if applicable and relevant to specific research)

While this compound itself is achiral, the synthesis of chiral analogues, where the oxetane ring or the benzene ring is appropriately substituted to create a stereocenter, is of significant interest in medicinal chemistry. nih.gov Asymmetric synthesis provides a direct route to enantiomerically pure compounds.

Asymmetric Reductive Amination: This can be achieved through several strategies:

Chiral Catalysts: The use of chiral catalysts, such as iridium catalysts with chiral ligands (e.g., Ir-PSA), can facilitate the asymmetric reductive amination of ketones to produce chiral amines with high enantioselectivity. kanto.co.jp

Chiral Auxiliaries: An alternative approach involves the use of a chiral auxiliary that reacts with the ketone to form a chiral intermediate, which is then reduced diastereoselectively. The auxiliary is subsequently removed to yield the chiral amine.

Biocatalysis: Engineered enzymes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), offer a green and highly selective method for asymmetric reductive amination. nih.govnih.gov These enzymes can operate under mild aqueous conditions and provide access to chiral amines in high enantiomeric excess.

Chiral Building Blocks: The synthesis can also start from enantiomerically pure building blocks. For instance, chiral oxetanols can be synthesized via iridium-catalyzed reductive coupling of allylic acetates with oxetanone. nih.gov These chiral intermediates can then be incorporated into the final molecule.

Table 2: Potential Strategies for Stereoselective Synthesis of Chiral Analogues

StrategyDescriptionKey Enabling TechnologyPotential Outcome
Asymmetric CatalysisUse of a chiral metal catalyst to induce enantioselectivity in the C-N bond formation.Chiral ligands (e.g., for Iridium or Rhodium catalysts). kanto.co.jpEnantiomerically enriched chiral amine.
BiocatalysisEnzyme-catalyzed reductive amination.Imine reductases (IREDs), Amine dehydrogenases (AmDHs). nih.govnih.govHigh enantioselectivity under mild, aqueous conditions.
Chiral Pool SynthesisStarting from an enantiomerically pure building block.Synthesis of chiral oxetane precursors. nih.govDiastereoselective synthesis of the target molecule.

Reaction Optimization and Process Intensification Studies for Laboratory Scale

Optimizing the synthesis of this compound on a laboratory scale involves a systematic study of reaction parameters to maximize yield, purity, and efficiency while minimizing costs and environmental impact.

Reaction Optimization:

Catalyst and Ligand Screening: For both reductive amination and Buchwald-Hartwig amination, the choice of catalyst and, in the latter case, the ligand is critical. Screening a variety of catalysts (e.g., different palladium sources or other transition metals) and ligands (e.g., various phosphines for Buchwald-Hartwig) can lead to significant improvements in reaction efficiency. acs.orgnih.gov

Solvent and Base Selection: The solvent can influence reaction rates and selectivity. For Buchwald-Hartwig amination, the choice of base is also crucial and can affect the outcome of the reaction. nih.gov Optimization studies often involve screening a matrix of solvents and bases.

Temperature and Concentration: These parameters are fine-tuned to ensure complete conversion while minimizing side reactions. For instance, in some reductive aminations, lower temperatures can help to reduce the formation of byproducts. chemrxiv.org

Process Intensification:

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes.

Continuous Flow Chemistry: For reactions like catalytic reductive amination, transitioning from batch to continuous flow processing can offer several advantages. acs.org These include better temperature control, improved safety (especially when using hydrogen gas), and the potential for higher throughput and easier scale-up.

One-Pot Reactions: Designing a synthetic sequence where multiple steps are carried out in a single reaction vessel without isolating intermediates (a "one-pot" process) can significantly improve efficiency by reducing workup steps and solvent usage. organic-chemistry.org For example, a one-pot reductive amination combines imine formation and reduction in a single step. chemrxiv.org

Reactivity Profiles and Elucidation of Reaction Mechanisms of N1 Oxetan 3 Yl Benzene 1,3 Diamine

Nucleophilic and Electrophilic Character of Aromatic Amine Functions

The two amine groups in N1-(oxetan-3-yl)benzene-1,3-diamine, a primary (-NH2) and a secondary amine (-NH-), are key to its nucleophilic character. The lone pair of electrons on the nitrogen atoms can readily attack electron-deficient centers. The secondary amine, being attached to the electron-withdrawing oxetane (B1205548) ring, is expected to be slightly less nucleophilic than the primary amine on the benzene (B151609) ring.

Conversely, under certain conditions, the amine functionalities can exhibit electrophilic character. For instance, after conversion to a better leaving group (e.g., through diazotization of the primary amine), the corresponding position on the aromatic ring becomes susceptible to nucleophilic attack.

The nucleophilicity of the amine groups can be modulated by the solvent and the presence of acidic or basic catalysts. In acidic media, protonation of the amines diminishes their nucleophilicity.

Ring-Opening and Ring-Retention Pathways of the Oxetane Moiety

The oxetane ring in this compound is a four-membered ether, and its reactivity is dominated by the relief of ring strain. beilstein-journals.org This strain makes the ring susceptible to cleavage under various conditions, particularly with acid catalysis.

Ring-Opening Pathways:

Acid-Catalyzed Ring Opening: In the presence of strong acids, the oxygen atom of the oxetane ring can be protonated, making the carbon atoms of the ring more electrophilic. Subsequent attack by a nucleophile (e.g., a solvent molecule or another reactant) leads to the opening of the ring. The regioselectivity of the attack depends on the nature of the nucleophile and the substitution pattern of the oxetane.

Lewis Acid-Mediated Ring Opening: Lewis acids can coordinate to the oxygen atom of the oxetane, activating the ring towards nucleophilic attack in a manner similar to protonation.

Ring-Retention Pathways: Despite its inherent strain, the oxetane ring can be retained under a variety of reaction conditions, especially those that are neutral or basic. Many standard transformations on the aromatic ring or the amine functionalities can be performed without affecting the integrity of the oxetane ring. The stability of the oxetane ring is also influenced by its substitution pattern, with 3,3-disubstituted oxetanes showing greater stability. nih.gov

Electrophilic Aromatic Substitution Reactivity and Regioselectivity on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating amine groups. masterorganicchemistry.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. uci.edu

The two amine groups are situated in a meta relationship to each other. The directing effects of these two groups will reinforce each other, leading to a high degree of regioselectivity in EAS reactions. The positions most activated towards electrophilic attack would be those ortho and para to both amine groups.

Hypothetical Regioselectivity in Electrophilic Aromatic Substitution:

Position on Benzene RingActivating GroupsPredicted Reactivity
2ortho to -NH2, meta to -NH-oxetaneHighly Activated
4para to -NH2, ortho to -NH-oxetaneHighly Activated
5meta to -NH2, para to -NH-oxetaneModerately Activated
6ortho to -NH2, meta to -NH-oxetaneHighly Activated

This table presents a qualitative prediction of reactivity based on general principles of electrophilic aromatic substitution.

Acid-Base Equilibria and Protonation States of the Diamine Functionality

The diamine functionality of this compound can accept protons, and therefore, the molecule will exist in different protonation states depending on the pH of the solution. libretexts.org There are three potential sites for protonation: the two nitrogen atoms of the diamine and the oxygen atom of the oxetane ring.

The basicity of the amines is influenced by the electronic effects of their substituents. The primary aromatic amine is expected to have a pKa value typical for anilines, while the secondary amine's basicity will be influenced by the electron-withdrawing nature of the oxetane ring. The oxygen atom of the oxetane is the least basic site.

Predicted Protonation Equilibria:

First Protonation: The most basic site, likely the primary amine, will be protonated first.

Second Protonation: The secondary amine will be protonated at a lower pH.

Third Protonation: The oxetane oxygen will only be protonated under strongly acidic conditions.

Potential for Chelation and Coordination with Metal Centers

The presence of multiple heteroatoms (two nitrogens and one oxygen) in a relatively close proximity suggests that this compound could act as a chelating ligand for metal ions. ebsco.com Chelation involves the formation of a stable ring structure between a ligand and a central metal atom. ebsco.com

The molecule could potentially act as a bidentate or tridentate ligand. For example, the two nitrogen atoms could coordinate to a metal center to form a six-membered chelate ring. The involvement of the oxetane oxygen in coordination would depend on the size and electronic properties of the metal ion. The formation of such metal complexes could have applications in catalysis and materials science. nih.govresearchgate.net

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms of this compound can be achieved through advanced analytical techniques.

In Situ Spectroscopic Monitoring of Reaction Intermediates

In situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for studying reaction mechanisms in real-time. These techniques allow for the direct observation of reactive intermediates, which are often short-lived and difficult to isolate.

For example, in the study of the acid-catalyzed ring-opening of the oxetane, in situ NMR could be used to detect the formation of the protonated oxetane intermediate and follow its conversion to the ring-opened product. Similarly, the progress of electrophilic aromatic substitution reactions could be monitored to determine the rates of formation of different regioisomers.

Kinetic Studies and Determination of Rate Laws

A comprehensive understanding of the reactivity of this compound would necessitate detailed kinetic studies. Such investigations are fundamental to elucidating reaction mechanisms and optimizing reaction conditions for synthetic applications. The primary objective of these studies would be to determine the rate law for reactions involving this compound, which mathematically expresses the relationship between the rate of a chemical reaction and the concentration of its reactants.

Typically, the rate law is expressed in the form:

Rate = k[this compound]^m[Reactant B]^n

where:

k is the rate constant, a proportionality constant that is specific to the reaction and temperature.

[this compound] and [Reactant B] are the molar concentrations of the reactants.

m and n are the orders of the reaction with respect to each reactant, which are determined experimentally.

To determine the reaction orders (m and n), the method of initial rates is commonly employed. This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. The effect of this change on the initial rate of the reaction reveals the order of the reaction with respect to that reactant.

For instance, a hypothetical set of experiments for a reaction between this compound and an electrophile, such as an acyl chloride, might yield data similar to that presented in Table 1.

Interactive Data Table 1: Hypothetical Kinetic Data for the Acylation of this compound

ExperimentInitial [this compound] (M)Initial [Acyl Chloride] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻³
20.200.103.0 x 10⁻³
30.100.206.0 x 10⁻³

From this hypothetical data, one could deduce the rate law. Comparing experiments 1 and 2, doubling the concentration of this compound while keeping the acyl chloride concentration constant doubles the initial rate, indicating that the reaction is first order with respect to the diamine (m=1). Comparing experiments 1 and 3, doubling the concentration of the acyl chloride while keeping the diamine concentration constant quadruples the initial rate, indicating the reaction is second order with respect to the acyl chloride (n=2). Thus, the hypothetical rate law would be:

Rate = k[this compound][Acyl Chloride]²

Further studies would involve determining the rate constant (k) at various temperatures to calculate the activation energy (Ea) of the reaction using the Arrhenius equation.

Isotopic Labeling Experiments for Bond Cleavage and Formation Analysis

Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups throughout a chemical reaction, providing definitive evidence for proposed reaction mechanisms, particularly regarding bond cleavage and formation events. In the context of this compound, this could be applied to several key reactions.

For example, to investigate the mechanism of reactions involving the oxetane ring, a key question would be whether the reaction proceeds via C-O or C-C bond cleavage within the ring. To probe this, one could synthesize this compound with an isotopic label, such as ¹⁸O in the oxetane ring or ¹³C at a specific position. By analyzing the position of the isotope in the reaction products using techniques like mass spectrometry or NMR spectroscopy, the exact bonds that are broken and formed can be identified.

A hypothetical isotopic labeling study could investigate the acid-catalyzed ring-opening of the oxetane moiety.

Interactive Data Table 2: Hypothetical Isotopic Labeling Experiment for Ring-Opening of this compound

Labeled ReactantReaction ConditionsMajor ProductIsotopic Label Position in ProductMechanistic Implication
N1-([¹⁸O]oxetan-3-yl)benzene-1,3-diamineH₂O, H⁺N1-(2,3-dihydroxypropyl)benzene-1,3-diamineOne hydroxyl group contains ¹⁸ONucleophilic attack of water at the carbon adjacent to the oxygen, consistent with an SN2-like mechanism.
N1-(oxetan-3-yl-[2-¹³C])benzene-1,3-diamineH₂O, H⁺N1-(2,3-dihydroxypropyl)benzene-1,3-diamineThe ¹³C label is at the C2 position of the propyl chain.Confirms the integrity of the carbon backbone of the oxetane during the reaction.

Similarly, to elucidate the reactivity of the diamine functionalities, deuterium (B1214612) (²H) labeling could be employed. By replacing the amine protons with deuterium, one could study the role of these protons in reaction mechanisms, such as their involvement in proton transfer steps or as leaving groups. The presence or absence of a kinetic isotope effect (a change in the reaction rate upon isotopic substitution) would provide valuable information about the rate-determining step of the reaction.

Derivatization and Functionalization Strategies

N-Alkylation and N-Acylation Reactions on the Amine Groups

The presence of both a primary and a secondary amine in N1-(oxetan-3-yl)benzene-1,3-diamine allows for selective or exhaustive N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a variety of substituents, thereby modulating the compound's physicochemical properties.

N-Alkylation: The nucleophilicity of the amine groups facilitates their reaction with alkyl halides, tosylates, or other alkylating agents. The primary amine is generally more reactive than the secondary amine, allowing for a degree of selectivity under controlled conditions. However, achieving mono-alkylation at the primary amine without competing dialkylation or alkylation of the secondary amine can be challenging. A common strategy to control selectivity is the use of protecting groups. For instance, the primary amine could be selectively protected, allowing for the alkylation of the secondary amine, followed by deprotection. A catalyst-free N-alkylation/N'-arylation process in a multicomponent reaction with secondary amines, cyclic tertiary amines, and electron-deficient aryl halides has been described, offering a direct approach to aromatic aminoalkyl amines. stackexchange.com

N-Acylation: Acylation of the amine groups is a robust method for introducing carbonyl functionalities. Acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) can be employed. Similar to alkylation, the primary amine is more reactive and will typically acylate preferentially. This reaction is often used to introduce amide bonds, which are prevalent in biologically active molecules. The amide bond is a crucial functional group in a vast range of chemical fields, and numerous methods for its formation through N-acylation have been developed. bath.ac.uk

Reagent TypeExample ReagentExpected Product TypeReaction Conditions
Alkyl HalideIodomethaneN-Methylated diamineBase (e.g., K2CO3), Solvent (e.g., DMF)
Acyl ChlorideAcetyl chlorideN-Acetylated diamineBase (e.g., Pyridine), Solvent (e.g., DCM)
Carboxylic AcidBenzoic acidN-Benzoylated diamineCoupling agent (e.g., DCC, EDC), Solvent (e.g., DMF)

Functionalization of the Aromatic Nucleus via Directed or Undirected Reactions

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating amino groups. The N-(oxetan-3-yl) group and the primary amino group are both ortho, para-directing. byjus.com This directing effect governs the regioselectivity of reactions such as halogenation, nitration, and sulfonation.

Halogenation: Direct halogenation of anilines with reagents like bromine water can lead to poly-substitution due to the high reactivity of the ring. byjus.com To achieve mono-halogenation, milder conditions or the use of protecting groups are often necessary. For instance, acetylation of the amino groups can temper their activating effect, allowing for more controlled halogenation. libretexts.org Copper halides in ionic liquids have been used for the regioselective para-chlorination and bromination of unprotected anilines under mild conditions. bath.ac.uk

Nitration: The nitration of anilines is complicated by the strongly acidic conditions, which can lead to the protonation of the amino groups to form anilinium ions. byjus.com These positively charged groups are meta-directing and deactivating, resulting in a mixture of ortho, para, and meta products. byjus.comresearchgate.netnih.gov To circumvent this, the amino groups are typically protected, for example, by acetylation, prior to nitration to ensure para-substitution. libretexts.orgchemistrysteps.com

Sulfonation: Similar to nitration, sulfonation of anilines with concentrated sulfuric acid can be problematic. The reaction often proceeds via the formation of anilinium hydrogen sulfate, which upon heating, rearranges to sulfanilic acid. researchgate.net A direct sulfonylation of aniline (B41778) derivatives with sulfinate salts under photoredox catalysis offers a milder alternative. baranlab.orggoogle.com

ReactionReagentExpected Product PositionPotential Challenges
BrominationBromine water2,4,6-tribromo derivativeOver-reaction, lack of selectivity
NitrationHNO3/H2SO4Mixture of o-, p-, and m-isomersAnilinium ion formation, oxidation
SulfonationH2SO4p-aminobenzenesulfonic acid derivativeAnilinium salt formation, harsh conditions

Friedel-Crafts reactions on anilines are generally not feasible under standard conditions. google.com The Lewis acid catalyst (e.g., AlCl3) complexes with the basic amino groups, deactivating the aromatic ring towards electrophilic attack. google.comwikipedia.org This complexation effectively shuts down the desired acylation or alkylation of the ring. google.com Alternative methods for introducing formyl or acyl groups onto the aromatic ring that avoid strong Lewis acids would be necessary.

Transformations Involving the Oxetane (B1205548) Ring for Diverse Structural Modifications

The oxetane ring, while generally more stable than an epoxide, can undergo ring-opening reactions under certain conditions, particularly in the presence of acids or nucleophiles. nih.gov This reactivity can be harnessed to introduce new functional groups and create diverse molecular scaffolds. The inherent ring strain and polarized C-O bonds facilitate these transformations. nih.gov

Acid-catalyzed ring-opening of the oxetane in the presence of a suitable nucleophile can lead to the formation of a 1,3-difunctionalized propane (B168953) derivative. For instance, treatment with a hydrohalic acid would yield a 3-halo-1-propanol moiety. Intramolecular reactions are also possible; for example, if one of the amino groups were acylated, the resulting amide could potentially participate in an intramolecular ring-opening of the oxetane to form a heterocyclic system, such as an oxazoline. organic-chemistry.orgnih.gov

Reaction ConditionNucleophileExpected Product
Acidic (e.g., HBr)Br-3-bromo-N1-(3-hydroxypropyl)benzene-1,3-diamine
Basic (e.g., NaCN)CN-N1-(3-cyano-1-hydroxypropyl)benzene-1,3-diamine
Intramolecular (with N-acyl group)Amide oxygen4-((3-aminophenyl)amino)-4-(hydroxymethyl)oxazoline derivative

Synthesis of Complex Polycyclic and Heterocyclic Systems Incorporating this compound Substructures

The synthesis of quinazolines can be achieved through various methods, including the reaction of 2-aminobenzylamines with aldehydes or the cyclization of 2-aminobenzonitriles with amides. acs.org Benzodiazepine synthesis often involves the condensation of o-phenylenediamines with ketones or other carbonyl compounds. organic-chemistry.org

Conceptual Approaches to Scaffold Diversification and Bioisosteric Engineering (excluding specific drug candidates)

Scaffold Diversification: The concept of scaffold hopping involves replacing the core structure of a molecule with a different scaffold while retaining similar biological activity. nih.gov For this compound, the benzene ring could be replaced with other aromatic or heteroaromatic systems to explore new chemical space. This strategy is often employed to improve pharmacokinetic properties or to circumvent existing patents. libretexts.org

Bioisosteric Engineering: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The benzene ring in this compound can be replaced by saturated bioisosteres to improve properties like metabolic stability and solubility. Examples of such bioisosteres include bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane. nih.govacs.org The oxetane ring itself is often considered a bioisostere for a gem-dimethyl group or a carbonyl group. nih.gov Furthermore, the aniline moiety can be replaced with other groups to mitigate potential toxicity issues. nih.gov

Original Scaffold/GroupBioisosteric ReplacementPotential Advantage
Benzene ringBicyclo[1.1.1]pentaneImproved solubility and metabolic stability
Benzene ringPyridineModulated electronic properties, improved ADME
AnilineSaturated amino-heterocycleReduced potential for metabolic activation

Lack of Publicly Available Research on Non-Biological Combinatorial Applications of this compound

Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research detailing the derivatization and functionalization of the chemical compound This compound for applications in combinatorial chemistry and library synthesis aimed at non-biological screening.

The core of the issue lies in the apparent focus of research involving this and structurally similar compounds, which is heavily skewed towards medicinal chemistry and drug discovery. While the structural motifs of this compound—a substituted diamine with an oxetane ring—make it an attractive scaffold, its exploration appears to be predominantly within the biological context. The oxetane ring is often used by medicinal chemists as a polar motif to improve the physicochemical properties of potential drug candidates.

Searches for applications in areas such as materials science, polymer chemistry, or dye synthesis—fields where combinatorial approaches are also employed—did not yield any specific examples of libraries being constructed from this compound. The requisite detailed research findings, including reaction schemes for diversification and data tables of resulting compound libraries for non-biological targets, are not present in the available public domain.

Therefore, it is not possible to construct an article on the derivatization and functionalization strategies and the application in combinatorial chemistry and library synthesis for non-biological screening of this compound based on current scientific publications and patents. The information required to populate the requested sections and subsections with scientifically accurate and detailed findings is not available.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the initial characterization of a newly synthesized compound like N1-(oxetan-3-yl)benzene-1,3-diamine. By providing a highly accurate mass measurement of the molecular ion, typically with a precision of a few parts per million (ppm), HRMS allows for the unambiguous determination of the compound's elemental composition.

For this compound (C9H12N2O), the expected exact mass would be calculated and compared against the experimentally observed mass. This high degree of accuracy helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the molecular ion. The analysis of these fragmentation patterns provides invaluable information about the compound's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the oxetane (B1205548) ring and the bond between the nitrogen atom and the phenyl ring. A hypothetical fragmentation table is presented below.

Fragment Ion (m/z) Proposed Structure/Loss
[M+H]+Protonated molecular ion
[M-C3H5O]+Loss of the oxetanyl group
[M-C6H6N2]+Loss of the diaminobenzene moiety
[C6H7N2]+3-aminoaniline fragment
[C3H6NO]+Fragment containing the oxetane ring and adjacent nitrogen

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully characterize this compound.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Topology

While 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons, 2D NMR experiments are crucial for establishing the connectivity of the molecule.

Correlation Spectroscopy (COSY): This experiment would reveal the ¹H-¹H spin-spin coupling networks, allowing for the connection of adjacent protons within the phenyl ring and the oxetane ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a definitive assignment of the carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is key to connecting the different fragments of the molecule. For instance, HMBC would show correlations between the protons of the oxetane ring and the carbon atoms of the phenyl ring, confirming the N-C bond between the two moieties.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from similar structures.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Phenyl C1-NHBroad singlet~145-150
Phenyl C2-HDoublet~105-110
Phenyl C3-NH2Broad singlet~148-152
Phenyl C4-HTriplet~128-132
Phenyl C5-HDoublet~110-115
Phenyl C6-HSinglet~100-105
Oxetane CHMultiplet~60-65
Oxetane CH2Multiplet~70-75

Solid-State NMR for Polymorphic Forms and Crystal Structures

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be an invaluable tool for their characterization. Unlike solution-state NMR, ssNMR provides information about the molecule's structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying key functional groups. For this compound, the characteristic vibrational frequencies would provide clear evidence for the presence of the amine and oxetane functionalities.

Functional Group Expected IR/Raman Frequency (cm⁻¹) Vibrational Mode
N-H (amine)3300-3500Symmetric and asymmetric stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-2960Stretching
C=C (aromatic)1500-1600Ring stretching
C-N (amine)1250-1350Stretching
C-O-C (ether)1000-1150Asymmetric stretching

X-ray Crystallography for Precise Absolute Stereochemistry and Crystal Packing Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline molecule. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine groups. This would provide an unambiguous confirmation of the compound's constitution and conformation in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Optical Activity (if chiral analogues are investigated)

This compound itself is achiral. However, if chiral analogues were to be synthesized, for instance, by introducing a stereocenter on the benzene (B151609) ring or by using a substituted chiral oxetane, chiroptical spectroscopy would be essential. Circular Dichroism (CD) spectroscopy would be used to investigate the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer. This technique is also highly sensitive for determining the enantiomeric excess of a chiral sample.

Advanced Chromatographic Methods for Complex Mixture Separation and Trace Analysis

The precise separation and quantification of this compound, particularly from complex matrices and for trace-level detection, are critical for its characterization, quality control in synthetic processes, and potential metabolic studies. Advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC), offer the necessary resolution and sensitivity for these demanding analytical tasks. While specific application notes for this compound are not extensively published, methods developed for structurally similar compounds, such as primary aromatic amines (PAAs), can be readily adapted.

A typical HPLC or UHPLC method for the separation of this compound would involve a C18 or a pentafluorophenyl (PFP) stationary phase. The PFP phase can offer alternative selectivity for aromatic and polar compounds. Gradient elution is often preferred to achieve optimal separation of the target compound from impurities, which may include starting materials, by-products, or degradation products. The mobile phase commonly consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with a small amount of an additive such as formic acid or acetic acid to improve peak shape and ionization efficiency for mass spectrometry detection.

For trace analysis, coupling UHPLC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is effective for the ionization of primary aromatic amines. Selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer allows for the quantification of this compound at very low concentrations, even in the presence of co-eluting matrix components. Detection limits in the range of sub-microgram per liter (µg/L) are often achievable.

Table 1: Representative HPLC/UHPLC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
Chromatographic System UHPLC
Column C18 or PFP, e.g., 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Ionization Source ESI or APCI, Positive Mode
Detection Tandem Mass Spectrometry (MS/MS)
Acquisition Mode Selected Reaction Monitoring (SRM)

Gas Chromatography (GC) offers a high-resolution alternative for the analysis of this compound, although derivatization is often necessary to improve the volatility and thermal stability of the compound and to enhance detection sensitivity. The primary and secondary amine groups can be derivatized using reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride.

The resulting acetylated or trifluoroacetylated derivative exhibits improved chromatographic behavior on non-polar or medium-polarity capillary GC columns, such as those with a 5% phenyl-polysiloxane stationary phase. Detection can be achieved using a flame ionization detector (FID), but for trace analysis, a nitrogen-phosphorus detector (NPD) offers superior sensitivity and selectivity for nitrogen-containing compounds. For unambiguous identification and quantification, coupling GC with mass spectrometry (GC-MS) is the preferred method. Electron ionization (EI) of the derivatized compound typically produces a characteristic fragmentation pattern that can be used for structural confirmation.

Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterCondition
Derivatization Reagent Acetic Anhydride or Trifluoroacetic Anhydride
Chromatographic System Gas Chromatograph with Mass Spectrometer
Column e.g., 30 m x 0.25 mm, 0.25 µm film thickness
Stationary Phase 5% Phenyl-Polysiloxane
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C hold for 1 min, ramp at 10 °C/min to 280 °C
Ionization Source Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

In the context of complex mixtures, such as reaction monitoring or analysis in biological matrices, sample preparation is a critical step to remove interferences and enrich the analyte. Solid-phase extraction (SPE) with cation-exchange or mixed-mode sorbents can be effectively employed to isolate this compound from a variety of sample types. Liquid-liquid extraction may also be applicable depending on the sample matrix. The choice of extraction technique will depend on the physicochemical properties of the matrix and the required level of sensitivity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, we can gain a detailed picture of the electron distribution and its implications for reactivity and spectroscopy. For N1-(oxetan-3-yl)benzene-1,3-diamine, these calculations reveal a complex interplay between the aromatic diamine and the strained oxetane (B1205548) ring.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The HOMO of this compound is predominantly localized on the electron-rich aminobenzene ring, specifically on the nitrogen atoms and the aromatic pi system. This indicates that the molecule will act as an electron donor from this region in chemical reactions. Conversely, the LUMO is expected to be distributed more across the entire molecule, with some contribution from the antibonding orbitals of the benzene (B151609) ring and the oxetane moiety.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. Theoretical calculations, such as those employing Density Functional Theory (DFT) with a B3LYP functional and a 6-31G* basis set, can provide an estimate of this energy gap.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.5
HOMO-LUMO Gap5.3

Note: These values are hypothetical and serve as an illustration of typical results from DFT calculations.

Electrostatic Potential Surfaces and Prediction of Reactive Sites

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich areas) and blue regions indicating positive potential (electron-poor areas).

For this compound, the MEP surface would show regions of high negative potential around the two nitrogen atoms of the diamine group and the oxygen atom of the oxetane ring. These areas are susceptible to electrophilic attack. The hydrogen atoms of the amine groups would exhibit positive potential, making them likely sites for nucleophilic interaction or deprotonation. The aromatic ring itself will show a mix of potentials, influenced by the electron-donating amine groups.

Conformational Analysis and Exploration of Potential Energy Surfaces

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries

Ab initio and DFT calculations are powerful methods for determining the optimized geometries of different conformers and their relative energies. youtube.com By performing a potential energy surface scan, where the dihedral angle of the C-N bond is systematically varied, one can identify the stable conformers (energy minima) and the transition states connecting them.

It is expected that the global minimum energy conformation will involve a specific orientation of the oxetane ring relative to the benzene ring to minimize steric hindrance and maximize favorable electronic interactions, such as hydrogen bonding. Other local minima, slightly higher in energy, are also likely to exist.

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov By simulating the motion of atoms over time, MD can reveal how the molecule flexes, vibrates, and changes its conformation in a given environment (e.g., in a solvent).

An MD simulation of this compound would likely show rapid puckering of the oxetane ring and frequent rotations around the C-N bond, leading to interconversion between different low-energy conformers. This dynamic behavior is important for understanding how the molecule might interact with a biological target.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. nih.govnih.gov

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts, when compared to experimental data, can help in assigning the signals to specific atoms in the molecule and confirming its structure.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.0 - 7.2100 - 130
Amine NH3.5 - 5.0-
Oxetane CH4.5 - 5.070 - 80
Oxetane CH₂3.8 - 4.260 - 70

Note: These are hypothetical ranges and the actual values would depend on the specific computational method and solvent model used.

Similarly, the vibrational frequencies from an IR spectrum can be calculated. These calculations can help in assigning the observed IR bands to specific vibrational modes of the molecule, such as the N-H stretches of the amine groups, the C-O-C stretch of the oxetane, and the aromatic C-H and C=C vibrations.

Reaction Pathway Elucidation and Transition State Modeling for Mechanistic Understanding

No specific studies detailing the elucidation of reaction pathways or the modeling of transition states for the synthesis or degradation of This compound have been identified. Computational chemistry plays a pivotal role in understanding reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for the prediction of the most likely reaction pathways, the identification of rate-limiting steps, and the rational design of more efficient synthetic routes. However, such analyses for This compound are not currently available in published research.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Material Science or Catalytic Applications

There is no evidence of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models being developed for This compound in the context of material science or catalysis. QSAR/QSPR studies are powerful tools that correlate the structural or physicochemical properties of molecules with their activities or properties. In material science, these models can predict characteristics such as polymer stability, conductivity, or optical properties. In catalysis, they can be used to forecast the efficiency or selectivity of a catalyst. The absence of such studies for This compound means that its potential in these fields remains computationally unexplored.

Molecular Modeling of Non-Covalent Interactions with Materials or Catalytic Surfaces

Detailed molecular modeling of the non-covalent interactions between This compound and various materials or catalytic surfaces has not been reported. Understanding these interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, is crucial for predicting how the molecule will adsorb onto a surface, a fundamental process in catalysis and material interface science. Computational techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are typically employed for this purpose, but their application to this specific compound has not been documented in the scientific literature.

Applications in Advanced Materials Science and Catalyst Design

N1-(oxetan-3-yl)benzene-1,3-diamine as a Monomer or Crosslinker in Polymer Synthesis

Aromatic diamines are a cornerstone of polymer chemistry, widely used as monomers for producing robust materials with high thermal and chemical resistance. tri-iso.com The introduction of an oxetane (B1205548) substituent on the diamine structure could impart novel characteristics to the resulting polymers, such as improved solubility, altered chain packing, and enhanced biocompatibility. acs.orgacs.org

The two primary amine groups of this compound make it an ideal candidate for step-growth polymerization reactions.

Polycondensation: This diamine can readily undergo polycondensation with various co-monomers. For instance, reaction with aromatic dianhydrides, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), would yield polyimides. rsc.orgacs.org These materials are renowned for their exceptional thermal stability and mechanical strength. rsc.org The pendant oxetane group could disrupt chain packing, potentially leading to polyimides with increased solubility and lower dielectric constants, which are desirable for microelectronics applications. rsc.org

Polyaddition: The reaction of this compound with diisocyanates, like 4,4'-diphenylmethane diisocyanate (MDI), via polyaddition would produce polyureas. wikipedia.orgscirp.org These polymers are known for their excellent elasticity and toughness. Similarly, polyaddition with bis(cyclic carbonates) can yield non-isocyanate poly(hydroxyurethane)s (PHUs), a greener alternative to traditional polyurethanes. researchgate.net The oxetane ring in such polymers could influence the final material's flexibility, surface properties, and degradation profile.

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. sigmaaldrich.commdpi.com Their unique core-shell architecture and multivalent surface make them suitable for applications in drug delivery, catalysis, and as rheology modifiers. sigmaaldrich.comnih.gov

While this compound itself is a linear monomer, its diamine functionality allows it to act as a branching point in the synthesis of dendritic structures. For instance, it could be used in A2 + B3 type polymerizations, where 'A' represents the amine groups and 'B' a trifunctional co-monomer, to create hyperbranched polymers. sigmaaldrich.com Furthermore, by modifying the oxetane ring or the aromatic backbone to introduce additional reactive sites, this compound could serve as a core or a building block for constructing well-defined dendrimers. The presence of both aromatic and aliphatic cyclic components (the benzene (B151609) and oxetane rings) could lead to dendrimers with unique hydrophobic-hydrophilic balances and guest-hosting capabilities. nih.gov

Ligand Design for Homogeneous and Heterogeneous Catalysis

Diamine compounds are among the most important classes of ligands in metal-catalyzed reactions due to their strong chelating ability. rsc.orgnih.gov The N,N'-bidentate coordination of this compound to a metal center could form stable chelate rings, making it a promising ligand for a variety of catalytic transformations. Copper-catalyzed cross-coupling reactions, for example, often benefit from diamine ligands to achieve high efficiency under mild conditions. sinocompound.com

Chiral diamines are privileged ligands in asymmetric catalysis, enabling the synthesis of single-enantiomer products, which is crucial in the pharmaceutical industry. sigmaaldrich.comchemrxiv.orgnih.gov If this compound were synthesized in an enantiomerically pure form (i.e., as a single enantiomer of a chiral derivative), it could be a valuable ligand for asymmetric reactions. For example, chiral 1,3-diamine derivatives have been shown to be effective catalysts in asymmetric Mannich reactions. nii.ac.jpnih.gov Metal complexes of a chiral version of this ligand could potentially catalyze asymmetric hydrogenations, cyclopropanations, or other carbon-carbon bond-forming reactions with high stereocontrol. nih.govnih.gov The oxetane moiety could play a role in stereodifferentiation by influencing the conformational rigidity and steric environment of the catalytic active site.

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. rsc.org this compound is well-suited for this purpose. The amine functional groups provide a direct handle for covalent attachment to a variety of solid supports, such as silica (B1680970) gel, polymers, or magnetic nanoparticles. For example, the diamine could be grafted onto a support that has been pre-functionalized with reactive groups like epoxides or chlorosilanes. The resulting supported ligand could then be complexed with a metal precursor to generate a recyclable heterogeneous catalyst. This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems. rsc.orgchempedia.info

Building Block for Functional Organic Materials

The term "functional organic materials" encompasses a wide range of materials designed to have specific optical, electronic, or responsive properties. Aromatic diamines are frequently used as precursors for such materials, including conductive polymers, photoresponsive systems, and materials for organic light-emitting diodes (OLEDs). akj.azscispace.comnih.gov

Polymers derived from phenylenediamines can exhibit redox activity and electrical conductivity, making them useful for sensors, anti-corrosion coatings, and energy conversion devices. scispace.comresearchgate.netcyberleninka.ru The incorporation of this compound into such polymer backbones could modulate these electronic properties. Moreover, the oxetane ring is known to improve aqueous solubility and metabolic stability, which could be advantageous for developing biocompatible functional materials. acs.orgacs.org The strained four-membered ring also presents a potential site for post-polymerization modification or for designing materials that respond to specific stimuli (e.g., pH-triggered ring-opening). researchgate.net This makes this compound a promising building block for creating novel, smart materials with tailored functionalities. beilstein-journals.org

Optoelectronic Materials and Organic Semiconductors

The phenylene diamine structure within this compound provides a foundation for its potential use in optoelectronic materials and organic semiconductors. Phenylenediamine derivatives are known to be effective charge-transporting and light-emitting components in organic electronic devices. The nitrogen atoms' lone pairs of electrons can participate in the π-conjugated system of the benzene ring, influencing the electronic properties of the molecule.

The incorporation of the oxetane group could further modulate these properties. The strained ring introduces a degree of conformational rigidity and can influence the intermolecular packing in the solid state, which is a critical factor for charge mobility in organic semiconductors. The polar nature of the oxetane ether linkage might also affect the material's interaction with electric fields and its solubility in various solvents, which is important for device fabrication. While specific data on this compound is not available, the general properties of related organic semiconductors are well-documented.

Table 1: Properties of Representative Organic Semiconductor Building Blocks

Compound Family Key Features Potential Application
Phenylenediamines Hole-transporting capability, redox activity Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs)
Oxetanes Strained ring, polarity, potential for polymerization Polymer electrolytes, modification of polymer backbones

Supramolecular Assemblies and Self-Assembled Systems

The structure of this compound is well-suited for the construction of supramolecular assemblies. The two amine groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This allows for the formation of intricate, self-assembled networks through hydrogen bonding interactions.

Furthermore, the aromatic benzene ring can participate in π-π stacking interactions, another key driving force for the formation of ordered supramolecular structures. The oxetane substituent could play a crucial role in directing the geometry of these assemblies, potentially leading to novel and complex architectures that are not achievable with simpler phenylenediamine derivatives. The formation of well-defined supramolecular structures is fundamental for creating materials with tailored functions, such as porous materials or systems for molecular recognition. Research on other benzene derivatives, such as benzene-1,3,5-triyl-tribenzoic acid, has demonstrated the formation of 2D supramolecular honeycomb networks. nih.gov

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable properties. The diamine functionality of this compound makes it a prime candidate as a building block, or "linker," for the synthesis of these materials.

In COF synthesis, the amine groups can undergo condensation reactions with other multitopic linkers, such as aldehydes, to form robust, porous frameworks with periodic structures. The geometry of the diamine will directly influence the resulting pore size and shape of the COF.

For MOFs, the nitrogen atoms of the diamine can coordinate to metal centers, forming the nodes of the framework. The presence of the oxetane group could introduce additional functionality within the pores of the MOF, potentially influencing its selective adsorption or catalytic properties. The use of functionalized benzene-based linkers is a common strategy in the design of MOFs for specific applications, such as gas separation and catalysis. For instance, MOFs constructed from 1,3,5-tris(1-imidazolyl)benzene have shown selective gas adsorption properties. nih.gov

Role in Advanced Analytical Reagent and Probe Development

The chemical reactivity of the oxetane ring in this compound opens up possibilities for its use in the development of advanced analytical reagents. The strained four-membered ring can undergo ring-opening reactions under specific conditions, such as in the presence of certain catalysts or analytes. This reactivity could be harnessed to create a "turn-on" or "turn-off" response in the presence of a target molecule, forming the basis of a chemical probe.

The phenylenediamine portion of the molecule can be readily functionalized to introduce chromophores or fluorophores. The combination of a reactive oxetane trigger and a signaling unit could lead to the development of highly selective and sensitive analytical reagents for non-biological targets.

Applications in Sensing Technologies

Building on its potential as an analytical reagent, this compound could find applications in various sensing technologies. The ability of the diamine groups to interact with specific analytes through hydrogen bonding or coordination, coupled with the potential for the oxetane ring to undergo a detectable chemical transformation, makes it an interesting candidate for chemosensors.

For example, a sensor could be designed where the binding of a metal ion to the diamine groups induces a change in the electronic properties of the molecule, leading to a change in its fluorescence or color. Alternatively, the presence of a specific chemical could catalyze the ring-opening of the oxetane, leading to a measurable signal. The versatility of the phenylenediamine scaffold allows for the incorporation of various signaling moieties, enabling the development of fluorescent probes for a range of non-biological targets.

Table 2: Potential Sensing Mechanisms for this compound Based Sensors

Sensing Mechanism Target Analyte (Example) Signal Transduction
Analyte-Induced Ring Opening pH change, specific catalysts Change in fluorescence, color, or electrochemical signal
Analyte Coordination Metal ions Modulation of photophysical properties (e.g., fluorescence quenching or enhancement)

Future Research Directions and Unexplored Avenues for N1 Oxetan 3 Yl Benzene 1,3 Diamine

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of N1-(oxetan-3-yl)benzene-1,3-diamine is not extensively documented in current literature, presenting an immediate opportunity for methodological development. Current approaches would likely rely on the N-alkylation of m-phenylenediamine (B132917) with an appropriate oxetane-based electrophile.

One potential route involves the direct N-alkylation of m-phenylenediamine with 3-bromooxetane (B1285879) or a similar activated oxetane (B1205548) derivative. This approach, while straightforward, may suffer from challenges such as polyalkylation and the need for harsh reaction conditions. Future research could focus on developing more selective and efficient catalytic systems for this transformation. For instance, the use of manganese pincer complexes has shown promise for the selective mono-alkylation of anilines with alcohols, which could be adapted for the synthesis of the target molecule using 3-hydroxyoxetane. nih.gov Another avenue for exploration is the use of solid acid catalysts, such as aluminum-grafted mesoporous silica (B1680970) (Al-MCM-41), which have been effective in the N-alkylation of amines with alcohols under solvent-free conditions. wordpress.com

An alternative strategy would be a "borrowing hydrogen" or "hydrogen autotransfer" methodology, which allows for a more sustainable C-N bond formation. nih.gov This would involve the reaction of m-phenylenediamine with oxetan-3-one in the presence of a suitable catalyst, where the ketone is transiently reduced to the corresponding alcohol for the alkylation reaction.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Methodologies for this compound

Method Reactants Potential Advantages Potential Challenges
Direct N-alkylation m-phenylenediamine, 3-halooxetane Simple, direct Polyalkylation, harsh conditions
Reductive Amination m-phenylenediamine, oxetan-3-one Controlled mono-alkylation Requires reducing agent
Catalytic N-alkylation with Alcohol m-phenylenediamine, 3-hydroxyoxetane Greener, atom-economical Catalyst development needed

Exploration of Undiscovered Reactivity Modes and Chemical Transformations of the Oxetane-Diamine System

The unique combination of a strained oxetane ring and a nucleophilic aromatic diamine in this compound suggests a rich and unexplored reactivity profile. The oxetane ring is known to undergo ring-opening reactions under acidic or nucleophilic conditions, a reactivity that could be modulated by the electronic properties of the substituted aniline (B41778) moiety. chemrxiv.org

Future research should investigate the stability of the oxetane ring under various conditions and explore its potential for controlled ring-opening to generate novel functionalized aniline derivatives. For example, acid-catalyzed ring-opening in the presence of various nucleophiles could lead to a diverse range of products with potential applications in medicinal chemistry and materials science.

The diamine portion of the molecule offers multiple sites for further functionalization. The primary amino group can participate in a wide range of reactions, including acylation, sulfonylation, and further alkylation. The aromatic ring itself is activated by the two amino groups, making it susceptible to electrophilic aromatic substitution reactions. The directing effects of the N-oxetanyl and amino groups would be an interesting area of study to control the regioselectivity of these substitutions.

Integration into Emerging Functional Systems and Devices

The m-phenylenediamine core is a key component in a variety of functional polymers, including aramids and epoxy resins. wikipedia.org The introduction of the oxetane group could impart novel properties to these materials. For instance, the polarity of the oxetane ring could enhance the solubility and processability of otherwise intractable polymers. Furthermore, the potential for the oxetane ring to act as a latent reactive group could be exploited for the development of cross-linkable or self-healing polymers.

Future research could focus on the polymerization of this compound with various diacyl chlorides or diepoxides to create novel polyamides and epoxy networks. The properties of these new materials, such as their thermal stability, mechanical strength, and adhesive properties, could be systematically investigated.

The photophysical properties of N-substituted anilines are also of interest for applications in organic electronics and sensors. researchgate.net The effect of the oxetane substituent on the absorption and emission properties of the phenylenediamine chromophore should be explored. It is conceivable that derivatives of this compound could find use as fluorescent probes or as components in organic light-emitting diodes (OLEDs).

Computational Design and Experimental Validation of Novel Derivatives with Tuned Properties

Computational chemistry offers a powerful tool for predicting the properties of novel derivatives of this compound and for guiding synthetic efforts. Density functional theory (DFT) calculations could be employed to investigate the geometric and electronic structure of the molecule, including the conformation of the oxetane ring and its influence on the aromatic system.

Such studies could predict how different substituents on the aromatic ring or the oxetane moiety would affect the molecule's reactivity, electronic properties, and potential for intermolecular interactions. For example, computational screening could identify derivatives with optimized photophysical properties for specific applications. nih.gov These theoretical predictions would then need to be validated through targeted synthesis and experimental characterization.

A summary of key computational parameters to investigate is provided in Table 2.

Table 2: Key Computational Parameters for the Study of this compound Derivatives

Parameter Computational Method Predicted Property Potential Application
Frontier Molecular Orbital Energies (HOMO/LUMO) DFT Electronic band gap, redox potentials Organic electronics, sensors
Excited State Calculations TD-DFT Absorption and emission spectra Fluorescent probes, OLEDs
Bond Dissociation Energies DFT Reactivity, stability Synthetic planning, material durability

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Engineering

The full potential of this compound can only be realized through interdisciplinary collaboration. Organic chemists will be needed to develop efficient synthetic routes and to explore the molecule's reactivity. Materials scientists will be crucial for incorporating the compound into novel polymers and functional materials and for characterizing their properties. Engineers will play a key role in designing and fabricating devices that utilize these new materials.

For example, a collaborative effort could focus on developing a new class of high-performance adhesives based on epoxy resins cured with this compound. This would require expertise in polymer chemistry, mechanical engineering, and surface science. Another interdisciplinary project could explore the use of this compound in the development of flexible electronic devices, bringing together researchers from organic electronics, materials engineering, and device physics.

Q & A

Q. What are the common synthetic routes for N1-(oxetan-3-yl)benzene-1,3-diamine, and what critical parameters influence yield?

The synthesis typically involves reductive amination or nucleophilic substitution. For example, reduction of nitro intermediates using NaBH₄ with bimetallic catalysts (e.g., Cu/Co at 0.039 mol% Cu and 0.0625 mol% Co) in H₂O/ethanol (1:1) at room temperature achieves moderate yields (50-70%) . Alternative routes include iron-mediated reduction of nitro precursors in acidic conditions, as seen in m-phenylenediamine synthesis . Critical parameters include catalyst loading, solvent polarity, pH control, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., oxetane ring protons at δ 4.5-5.0 ppm and aromatic protons at δ 6.5-7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • FT-IR : Identifies functional groups like NH₂ (stretch at ~3300 cm⁻¹) and C-O in the oxetane ring (1050-1150 cm⁻¹) .

Q. What safety precautions are recommended when handling this compound?

Referencing SDS guidelines for structurally similar oxetane derivatives:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors or dust .
  • Store in sealed containers under inert gas (N₂ or Ar) at 2-8°C to prevent oxidation .

Advanced Research Questions

Q. How can catalytic systems be optimized for the synthesis of this compound?

Systematic screening of catalysts (e.g., Pd/C, Raney Ni, or Cu/Co alloys) under varying conditions (solvent, temperature, pressure) is critical. For instance, Cu/Co catalysts in polar protic solvents (e.g., ethanol) enhance reduction efficiency compared to non-polar solvents . Kinetic studies using in-situ FT-IR or HPLC monitoring can identify rate-limiting steps.

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in kinase inhibition assays (e.g., IC₅₀ values) may arise from assay conditions (ATP concentration, pH) or impurities. Recommendations:

  • Validate purity via HPLC (>98%) and elemental analysis .
  • Replicate assays using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Control for solvent effects (DMSO concentration ≤0.1%) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The oxetane ring’s electron-deficient nature increases susceptibility to nucleophilic attack at the NH₂ group . Molecular dynamics simulations can further predict solvation effects in aqueous vs. organic media .

Q. What is the role of this compound in transition metal-organic frameworks (MOFs)?

The compound acts as a linker in MOFs due to its bifunctional NH₂ groups, coordinating with metals like Cu²⁺ or Co²⁺. Applications include gas storage (e.g., H₂ or CO₂ adsorption) and catalysis. Synthesis protocols involve solvothermal reactions at 80-120°C for 24-72 hours .

Q. How does structural modification of the oxetane ring impact biological activity compared to benzene-1,3-diamine analogs?

Comparative studies show that oxetane substitution enhances metabolic stability and solubility compared to non-oxetane derivatives (e.g., N1-(3-Methoxypropyl)benzene-1,3-diamine) . Bioactivity assays (e.g., MIC in antimicrobial studies) reveal improved potency due to reduced steric hindrance .

Q. What are the potential applications of this compound in targeted drug delivery systems?

The oxetane ring’s rigidity and low toxicity make it suitable for prodrug design. Conjugation with PEGylated nanoparticles or antibody-drug conjugates (ADCs) enhances tumor targeting. In vitro studies demonstrate pH-sensitive release in lysosomal conditions (pH 4.5-5.5) .

Q. How can mechanistic studies elucidate interactions between this compound and biological targets?

Techniques include:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to kinases or receptors .
  • X-ray Crystallography : Resolve 3D structures of target-ligand complexes (e.g., kinase inhibition pockets) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.